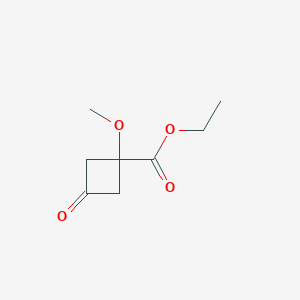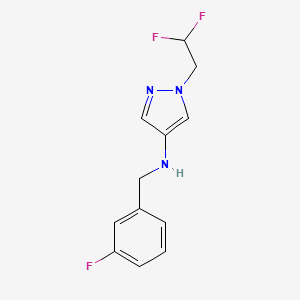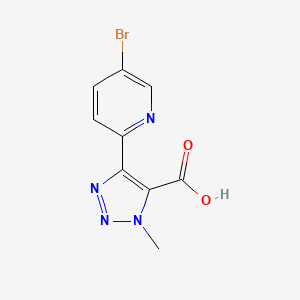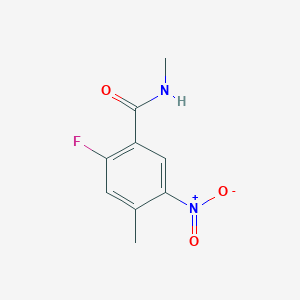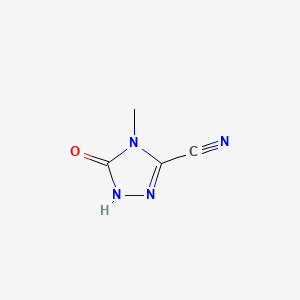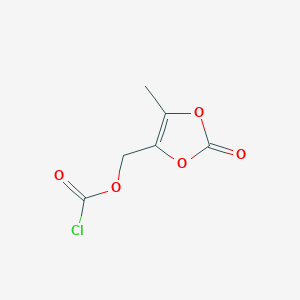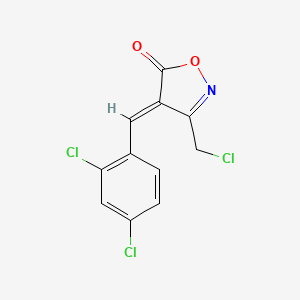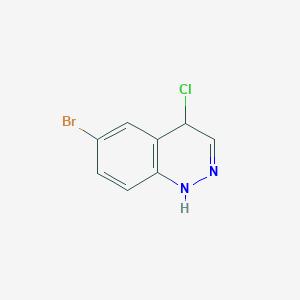
6-Bromo-4-chloro-1,4-dihydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-1,4-dihydrocinnoline is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.5 g/mol It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-4-chloro-1,4-dihydrocinnoline involves the reaction of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene. The reaction mixture is refluxed for two hours, after which the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1,4-dihydrocinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-4-chloro-1,4-dihydrocinnoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1,4-dihydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives being studied. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the dihydro component.
6-Bromo-4-hydroxycoumarin: Contains a hydroxyl group instead of a chlorine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains additional functional groups, making it more complex.
Uniqueness
6-Bromo-4-chloro-1,4-dihydrocinnoline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-1,4-dihydrocinnoline |
InChI |
InChI=1S/C8H6BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4,7,12H |
InChI Key |
HSSIQEQNULSDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)
